Structural Differentiation: The 2,4-Dimethoxyphenyl Motif as a Kinase Selectivity Handle
While direct data for the target compound is absent, class-level inference from a closely analogous series confirms the pivotal role of the 2,4-dimethoxyphenyl group. The comparator, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was the most potent compound in a panel of derivatives, demonstrating the pharmacophoric necessity of this specific substitution. This substitution pattern is known to interact favorably with the colchicine binding site of tubulin, a mechanism likely relevant to this compound as well [1].
| Evidence Dimension | In vitro antiproliferative activity (tubulin inhibition SAR) |
|---|---|
| Target Compound Data | Not available – predicted to share pharmacophoric features |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was the most potent in its series [1] |
| Quantified Difference | Not quantifiable for target compound; the 2,4-dimethoxyphenyl substitution was qualitatively essential for activity in the analogous series [1] |
| Conditions | SAR study on N,4-diaryl-1,3-thiazole-2-amines against multiple cancer cell lines [1] |
Why This Matters
For procurement, this evidence suggests the 2,4-dimethoxyphenyl substitution is non-negotiable for retaining the biological potential of this scaffold; substituting with a different aryl pattern (e.g., 2,5-dimethoxy or simple phenyl) would be predicted to result in a significant loss of activity.
- [1] Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0174006. View Source
